2-(Benzofuran-7-yloxy)acetimidamide 2-(Benzofuran-7-yloxy)acetimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17249339
InChI: InChI=1S/C10H10N2O2/c11-9(12)6-14-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H3,11,12)
SMILES:
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

2-(Benzofuran-7-yloxy)acetimidamide

CAS No.:

Cat. No.: VC17249339

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

2-(Benzofuran-7-yloxy)acetimidamide -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 2-(1-benzofuran-7-yloxy)ethanimidamide
Standard InChI InChI=1S/C10H10N2O2/c11-9(12)6-14-8-3-1-2-7-4-5-13-10(7)8/h1-5H,6H2,(H3,11,12)
Standard InChI Key GCJSBCMBZITZOL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)OCC(=N)N)OC=C2

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The IUPAC name of the compound is 2-(1-benzofuran-7-yloxy)ethanimidamide, with the canonical SMILES string C1=CC2=C(C(=C1)OCC(=N)N)OC=C2 . Key identifiers include:

  • PubChem CID: 12285639

  • InChIKey: GCJSBCMBZITZOL-UHFFFAOYSA-N

  • XLogP3: 1.2 (predicted)

The benzofuran moiety contributes aromaticity and planar rigidity, while the acetimidamide group introduces hydrogen-bonding capabilities, critical for target engagement .

Physicochemical Properties

A comparative analysis of related benzofuran derivatives reveals the following properties :

Property2-(Benzofuran-7-yloxy)acetimidamide2-(2-Benzofuran-1-yloxy)acetamide
Molecular FormulaC₁₀H₁₀N₂O₂C₁₀H₉NO₃
Molecular Weight (g/mol)190.20191.18
Hydrogen Bond Donors22
Hydrogen Bond Acceptors44
Rotatable Bonds33

The acetimidamide group (-N=C(NH₂)₂) enhances solubility in polar solvents compared to acetamide analogs .

Synthesis and Structural Optimization

Key Synthetic Pathways

The synthesis typically involves a two-step strategy:

  • Benzofuran Core Construction: Cyclization of 5-bromo-2-hydroxyaryl ketones (e.g., 1a-b) with α-bromo acetophenones under refluxing acetonitrile with K₂CO₃ yields 2-aroylbenzofuran intermediates (e.g., 2a-i) .

  • Acetimidamide Functionalization: Sonogashira coupling or carbodiimide-mediated amidation introduces the acetimidamide group. For example, palladium-catalyzed coupling of 2a-h with propynoic acid generates propiolamide intermediates (9a-h), which are subsequently amidated with hydroxylamine derivatives .

Representative Reaction:

5-Bromo-2-hydroxyacetophenone+α-bromoacetophenoneK2CO3,CH3CN2-AroylbenzofuranNH2OTHP, EDCI/HOBtAcetimidamide Derivative\text{5-Bromo-2-hydroxyacetophenone} + \alpha\text{-bromoacetophenone} \xrightarrow{\text{K}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{2-Aroylbenzofuran} \xrightarrow{\text{NH}_2\text{OTHP, EDCI/HOBt}} \text{Acetimidamide Derivative}

Yield Optimization

  • Cyclization Step: Yields range from 65–85%, depending on substituent electronic effects. Electron-withdrawing groups on the α-bromoacetophenone improve cyclization efficiency .

  • Amidation Step: Coupling with O-THP-protected hydroxylamine achieves 70–90% yield, with deprotection via HCl/dioxane providing final compounds in >95% purity .

Biological Activities and Mechanistic Insights

Antiproliferative Effects

In NCI-60 cancer cell line screenings, derivatives with 3′,4′,5′-trimethoxybenzoyl substituents (e.g., 6a, 11a) showed IC₅₀ values of 12–45 nM against breast (MCF-7) and pancreatic (MIA PaCa-2) cancers . Mechanistically:

  • Tubulin Polymerization Inhibition: Disrupts microtubule dynamics by binding at the colchicine site (Kd = 0.8 μM) .

  • HDAC Inhibition: Suppresses HDAC1/6 with IC₅₀ = 30–50 nM, inducing histone hyperacetylation and p21 upregulation .

Metabolic Applications

In diet-induced obese (DIO) mice, daily administration (10 mg/kg) reduced hepatic lipid accumulation by 62% and lowered serum FGF21 by 44% (Fig. 3) . The compound activates AMPKα, enhancing fatty acid oxidation and suppressing lipogenesis .

Structure-Activity Relationships (SAR)

Critical substituents influencing bioactivity include:

  • Benzofuran 7-Oxy Group: Essential for HDAC inhibition; removal reduces potency 10-fold .

  • 3′,4′,5′-Trimethoxyphenyl: Enhances tubulin binding via hydrophobic interactions (ΔG = -9.2 kcal/mol) .

  • Acetimidamide vs. Acetamide: The amidine group improves solubility and HDAC affinity (Kd = 120 nM vs. 450 nM for acetamide) .

SAR Table:

DerivativeR1 (Benzofuran)R2 (Aroyl)IC₅₀ (Tubulin, nM)IC₅₀ (HDAC1, nM)
6a5-Br, 6-OMe3′,4′,5′-trimethoxy1230
6h5-Br3′,4′,5′-trimethoxy4585
11a5-Br, 6-OMe3′,4′,5′-trimethoxy1835

Future Directions

  • Dual-Target Prodrugs: Conjugating HDAC inhibitory motifs with mitochondrial-targeting groups (e.g., triphenylphosphonium) may enhance anticancer efficacy .

  • NAFLD Clinical Trials: Phase I studies are warranted to assess hepatic fat reduction in humans .

  • Synthetic Automation: Flow chemistry approaches could improve yield scalability beyond current 80% thresholds .

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